molecular formula C10H10N4 B12823041 N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide

N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide

Cat. No.: B12823041
M. Wt: 186.21 g/mol
InChI Key: YSIHHFCRGHVFIR-UHFFFAOYSA-N
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Description

N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad spectrum of biological activities. The compound is characterized by the presence of a cyanamide group attached to the benzimidazole ring, which is further substituted with two methyl groups at positions 5 and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid under acidic conditions.

    Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a base.

    Attachment of the Cyanamide Group:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyanamide group, converting it to an amine or other reduced forms.

    Substitution: The benzimidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) can be employed.

Major Products:

    Oxidation: Formation of 5,6-dimethyl-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction: Formation of N-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)amine.

    Substitution: Formation of various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Investigated for its potential antimicrobial and antifungal properties.

Medicine:

  • Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

Industry:

  • Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

    Benzimidazole: The parent compound, known for its broad spectrum of biological activities.

    5,6-Dimethylbenzimidazole: Similar structure but lacks the cyanamide group.

    N-Cyanobenzimidazole: Similar structure but lacks the methyl groups.

Uniqueness: N-(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)cyanamide is unique due to the presence of both the cyanamide group and the methyl substitutions, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

(5,6-dimethyl-1H-benzimidazol-2-yl)cyanamide

InChI

InChI=1S/C10H10N4/c1-6-3-8-9(4-7(6)2)14-10(13-8)12-5-11/h3-4H,1-2H3,(H2,12,13,14)

InChI Key

YSIHHFCRGHVFIR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)NC#N

Origin of Product

United States

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